((azidophenyl)ureido)taxoid
((azidophenyl)ureido)taxoid
Brand Name:
Vulcanchem
CAS No.:
155144-12-0
VCID:
VC0124135
InChI:
InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1
SMILES:
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Molecular Formula:
C48H53N5O14
Molecular Weight:
924 g/mol
((azidophenyl)ureido)taxoid
CAS No.: 155144-12-0
Main Products
VCID: VC0124135
Molecular Formula: C48H53N5O14
Molecular Weight: 924 g/mol
CAS No. | 155144-12-0 |
---|---|
Product Name | ((azidophenyl)ureido)taxoid |
Molecular Formula | C48H53N5O14 |
Molecular Weight | 924 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(4-azidophenyl)-methylcarbamoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 |
Standard InChIKey | HGBRVZBEEARCNW-JBTWBBNCSA-N |
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonyms | ((azidophenyl)ureido)taxoid |
PubChem Compound | 3081901 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume